molecular formula C17H30Cl2N2O3 B2406982 1-(2,4-Dimethylphenoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 478784-98-4

1-(2,4-Dimethylphenoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2406982
CAS No.: 478784-98-4
M. Wt: 381.34
InChI Key: LRYGQWPECMAQLG-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride (CAS 478784-98-4) is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a propan-2-ol core structure substituted with a 2,4-dimethylphenoxy group and a 4-(2-hydroxyethyl)piperazine moiety, supplied as a dihydrochloride salt to enhance aqueous solubility and stability . This compound is designed for research applications, particularly in the field of neuroscience. Its structural characteristics suggest potential for interacting with key neurotransmitter systems. Compounds containing piperazine rings, like this one, have been studied for their ability to inhibit acetylcholinesterase (AChE), which can lead to increased acetylcholine levels in synaptic clefts and enhanced cholinergic signaling . This mechanism is crucial for cognitive functions and memory formation, making such compounds valuable tools for investigating neurodegenerative conditions. In vitro studies indicate that piperazine derivatives can influence various biological pathways, while in vivo models suggest that similar structures may reduce cognitive decline associated with aging and neurodegeneration, showing improved memory retention in animal studies . Furthermore, the piperazine moiety is a common pharmacophore in ligands targeting dopaminergic and serotonergic receptors . Research into similar compounds has explored their potential as multifunctional agents, for instance, combining receptor agonist activity with iron chelation, which is relevant in the study of oxidative stress in Parkinson's disease models . The structural features of this compound—specifically, the 2,4-dimethylphenoxy group which influences lipophilicity and receptor binding, and the hydroxyethyl-piperazine moiety which may contribute to water solubility and metabolic stability—make it a versatile scaffold for structure-activity relationship (SAR) studies and the development of novel therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2,4-dimethylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3.2ClH/c1-14-3-4-17(15(2)11-14)22-13-16(21)12-19-7-5-18(6-8-19)9-10-20;;/h3-4,11,16,20-21H,5-10,12-13H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYGQWPECMAQLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)CCO)O)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-Dimethylphenoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride, also known by its CAS number 478784-98-4, is a compound of interest due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C17H30Cl2N2O3
Molecular Weight 381.34 g/mol
IUPAC Name 1-(2,4-dimethylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol dihydrochloride
Purity Typically >95%

Research indicates that compounds containing piperazine moieties, such as this one, often exhibit significant interactions with neurotransmitter systems, particularly through inhibition of acetylcholinesterase (AChE). This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling which is crucial for cognitive functions and memory formation .

In Vitro Studies

In vitro assays have shown that derivatives of piperazine can influence various biological pathways:

  • Acetylcholinesterase Inhibition : Studies have demonstrated that certain piperazine derivatives effectively inhibit AChE, which is implicated in neurodegenerative conditions like Alzheimer's disease. The binding affinity to the enzyme's active site has been confirmed through molecular docking studies .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, potentially mitigating oxidative stress in neuronal tissues. This activity is vital for protecting against neurodegeneration .

In Vivo Studies

In vivo studies are crucial for understanding the broader implications of these compounds:

  • Neuroprotective Effects : Animal models have indicated that compounds similar to this compound can reduce cognitive decline associated with aging and neurodegenerative diseases. For instance, studies involving piperazine derivatives have shown improved memory retention in rodents subjected to cognitive stress tests .

Case Studies

  • Cognitive Enhancement in Animal Models : A study evaluated the effects of a piperazine derivative on memory performance in mice. The results indicated significant improvements in learning and memory tasks compared to control groups. The compound was administered at varying doses, revealing a dose-dependent response .
  • Potential Therapeutic Applications : Research has suggested that the compound may serve as a therapeutic agent for conditions characterized by cholinergic deficits. Its ability to cross the blood-brain barrier enhances its potential as a central nervous system (CNS) therapeutic .

Scientific Research Applications

The compound 1-(2,4-Dimethylphenoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent . Its structural components indicate possible interactions with neurotransmitter systems, particularly in the central nervous system.

Case Study: Neuropharmacology

A study explored the effects of similar compounds on serotonergic and dopaminergic systems , highlighting their ability to modulate neurotransmitter release and receptor activity. These findings suggest that derivatives of this compound may have implications in treating mood disorders or neurodegenerative diseases.

Anticancer Research

Recent research has focused on the compound's ability to target specific cellular mechanisms involved in cancer progression.

Case Study: Targeting Karyopherin Beta 1

A study published in Molecular Cancer Therapeutics discussed how compounds similar to This compound can inhibit the nuclear import receptor Kpnβ1, which is implicated in tumor growth and metastasis. This suggests a pathway for developing anticancer therapies targeting nuclear transport mechanisms .

Metabolic Syndrome Treatment

The compound may also play a role in addressing metabolic disorders.

Case Study: Inhibition of 11-Hydroxysteroid Dehydrogenase Type 1

Research indicates that similar piperazine derivatives can inhibit the enzyme 11-hydroxysteroid dehydrogenase type 1, which is involved in cortisol metabolism. This inhibition has been linked to improved insulin sensitivity and reduced obesity-related complications .

Drug Development

The synthesis of this compound and its analogs has been explored for their potential as new pharmaceuticals.

Synthesis Process

Patents have detailed methods for synthesizing compounds with similar structures, emphasizing their utility in creating novel therapeutic agents for various conditions, including anxiety and depression .

Table 1: Summary of Applications

Application AreaPotential ImpactRelevant Studies
PharmacologyModulation of neurotransmitter systemsNeuropharmacology studies
Anticancer ResearchInhibition of tumor growth mechanismsKpnβ1 targeting studies
Metabolic SyndromeImprovement in insulin sensitivityEnzyme inhibition studies
Drug DevelopmentCreation of novel therapeutic agentsSynthesis patents

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s closest structural analogs differ in substituents on the phenoxy ring and piperazine group, which critically affect pharmacological profiles:

Compound Name Phenoxy Substituents Piperazine Substituents Key Structural Features Reference
Target Compound 2,4-Dimethyl 2-Hydroxyethyl Balanced lipophilicity, dihydrochloride salt N/A
1-(2-Methoxy-4-nitrophenoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol 2-Methoxy, 4-nitro 2-Hydroxyethyl Electron-withdrawing nitro group
MH-78 [(±)-1-(2,6-Dimethylphenoxy)-3-(4-(2-(2-methoxyphenoxy)ethyl)piperazin-1-yl)propan-2-ol] 2,6-Dimethyl 2-(2-Methoxyphenoxy)ethyl Dual α1-/β-adrenoceptor antagonism
1-(4-Chloro-3-methylphenoxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride 4-Chloro, 3-methyl 2-Hydroxyethyl Halogen substitution, enhanced polarity
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol dihydrochloride 2-Nitro 4-Methoxyphenyl Nitro and methoxy electronic effects

Pharmacological and Functional Differences

  • Radioprotective Activity: In , the lead compound (2-methoxy-4-nitrophenoxy analog) demonstrated superior radioprotective efficacy compared to halogenated derivatives, suggesting electron-withdrawing groups (e.g., nitro) enhance activity.
  • Cardiovascular Effects: MH-78 () showed dual α1-/β-adrenoceptor antagonism, comparable to carvedilol. Its 2,6-dimethylphenoxy group and extended piperazine side chain (2-methoxyphenoxyethyl) likely contribute to receptor binding. The target compound’s simpler hydroxyethyl-piperazine may limit receptor affinity but reduce off-target effects .
  • Synthesis and Physicochemical Properties: Compound 4 () was synthesized via nucleophilic substitution of a phenoxy-epoxide intermediate with 1-(2-hydroxyethyl)piperazine. Its 4-chloro-3-methylphenoxy group increased polarity (logP ~1.8) compared to the target compound’s dimethylphenoxy group (predicted logP ~2.2), affecting membrane permeability .

Structure-Activity Relationships (SAR)

  • Phenoxy Substituents: Electron-withdrawing groups (e.g., nitro, chloro) enhance radioprotective and receptor-binding activities but may reduce oral bioavailability due to increased polarity . Electron-donating groups (e.g., methyl, methoxy) improve lipophilicity and metabolic stability, favoring CNS penetration .
  • Piperazine Modifications: Hydroxyethyl substitution (common in the target compound and analogs) improves aqueous solubility, critical for intravenous formulations . Bulky substituents (e.g., 2-methoxyphenoxyethyl in MH-78) enhance receptor selectivity but complicate synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?

  • Methodological Answer : Multi-step organic synthesis is typically employed, starting with nucleophilic substitution between 2,4-dimethylphenol and epichlorohydrin to form the phenoxypropanol intermediate. Subsequent reaction with 4-(2-hydroxyethyl)piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile) forms the tertiary amine. Final dihydrochloride salt formation requires HCl gas in anhydrous ethanol. Key parameters include temperature control (40–60°C for amine coupling) and purification via recrystallization (ethanol/water) to achieve >95% purity. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical .

Q. How should researchers confirm the compound’s structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Look for characteristic peaks (e.g., aromatic protons at δ 6.7–7.2 ppm for dimethylphenoxy, piperazine N–CH₂ at δ 2.5–3.5 ppm).
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₁₉H₃₁Cl₂N₂O₃: calc. 421.18 g/mol).
  • HPLC : Use a C18 column (acetonitrile/0.1% TFA gradient) to verify purity and retention time consistency .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodological Answer : Prioritize receptor-binding assays (e.g., radioligand displacement for adrenergic or serotonin receptors due to structural similarity to known piperazine derivatives). Use HEK-293 cells transfected with target receptors. Dose-response curves (1 nM–100 µM) and IC₅₀ calculations help assess potency. Include positive controls (e.g., propranolol for β-adrenergic receptors) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s receptor interactions?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target receptors (e.g., 5-HT₁A or α₁-adrenergic receptors). Optimize ligand conformations with density functional theory (DFT) to refine charge distribution. Validate predictions with molecular dynamics (MD) simulations (GROMACS) over 100 ns to assess binding stability. Compare results with mutagenesis studies to identify critical residues .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cell line).
  • Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may influence results.
  • Structural Analogs : Compare activity with derivatives lacking the 2-hydroxyethyl group to isolate functional group contributions .

Q. How to design stability studies for long-term storage?

  • Methodological Answer : Conduct accelerated stability testing (ICH Q1A guidelines):

  • Conditions : 40°C/75% RH (6 months), 25°C/60% RH (12 months).
  • Analytical Metrics : Monitor purity (HPLC), hygroscopicity (TGA), and degradation products (LC-MS). Store in amber vials under nitrogen to prevent oxidation. Data suggest piperazine derivatives are prone to hydrolysis; thus, lyophilization may enhance stability .

Q. What toxicological profiling methods are recommended for preclinical evaluation?

  • Methodological Answer :

  • Acute Toxicity : OECD Guideline 423 (rodent models, dose escalation up to 2000 mg/kg).
  • Genotoxicity : Ames test (TA98/TA100 strains) ± metabolic activation.
  • Cardiotoxicity : hERG channel inhibition assay (patch-clamp electrophysiology). Piperazine derivatives often exhibit hERG binding; IC₅₀ < 1 µM warrants structural modification .

Key Considerations

  • Contradictory Data : Variations in α₁-adrenergic affinity (e.g., 120 nM vs. 300 nM in literature) may arise from differences in cell lines (CHO vs. HEK-293) or buffer composition. Standardize assays using WHO-recommended protocols .
  • Synthetic Challenges : Low yields during piperazine coupling (65%) often result from steric hindrance; microwave-assisted synthesis (100°C, 30 min) improves efficiency to 82% .

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